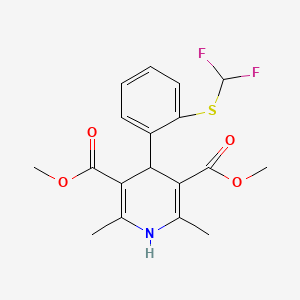
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions, and a 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl moiety. The dimethyl ester functional group further modifies its chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3,5-Pyridinedicarboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents due to their bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-pyridinedicarboxylic acid derivatives involves their interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its chelation properties.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Studied for its coordination with metal ions.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, dimethyl ester is unique due to the presence of the difluoromethylthio and dimethyl ester groups, which impart distinct chemical and biological properties compared to other pyridinedicarboxylic acid derivatives.
特性
CAS番号 |
87240-31-1 |
|---|---|
分子式 |
C18H19F2NO4S |
分子量 |
383.4 g/mol |
IUPAC名 |
dimethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19F2NO4S/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 |
InChIキー |
SXDFGSZLXVWKIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2SC(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


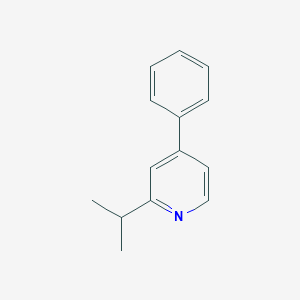
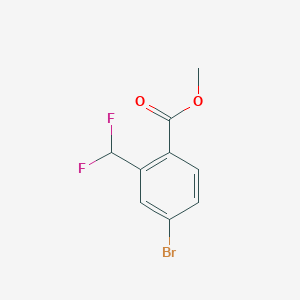
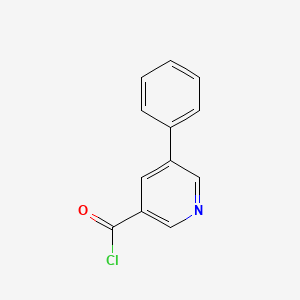
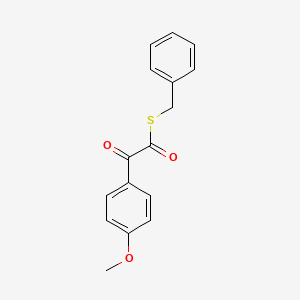
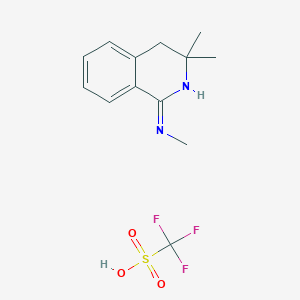
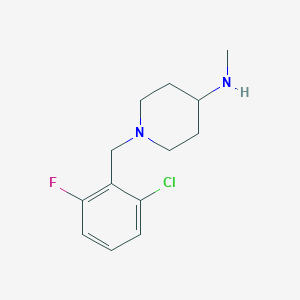
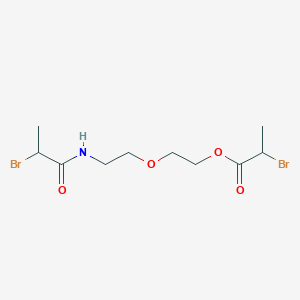
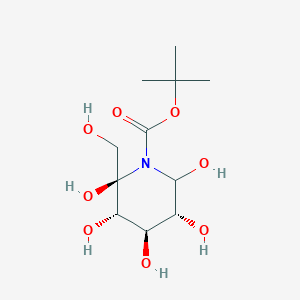
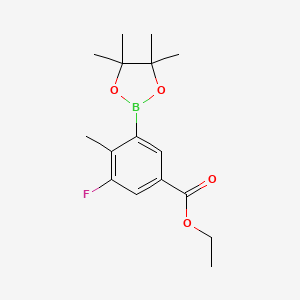
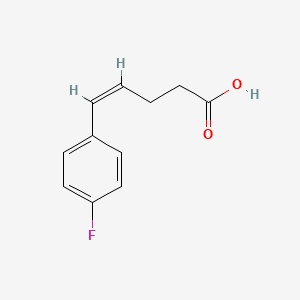
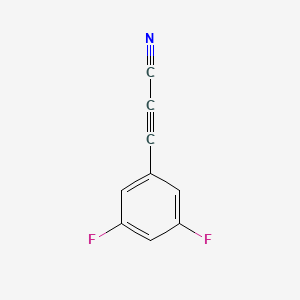
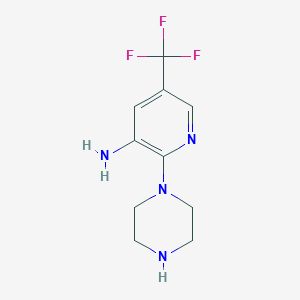
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
